8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
The synthesis of 8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions and reagents can be tailored to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It has applications in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes . The incorporation of the fluorine atom enhances its binding affinity and selectivity towards the target enzymes .
Comparison with Similar Compounds
8-fluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and the treatment of rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazolo[4,3-c]quinoline core, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
8-fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-7-9-16(10-8-15)22-20-14-25-21-12-11-17(24)13-19(21)23(20)27(26-22)18-5-3-2-4-6-18/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMFMAIEPNUXHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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